molecular formula C10H6BrN3 B1527438 4-Amino-8-bromoquinoline-3-carbonitrile CAS No. 1247850-63-0

4-Amino-8-bromoquinoline-3-carbonitrile

Cat. No.: B1527438
CAS No.: 1247850-63-0
M. Wt: 248.08 g/mol
InChI Key: LJGQFHGNMHXKJU-UHFFFAOYSA-N
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Description

4-Amino-8-bromoquinoline-3-carbonitrile (CAS 1247850-63-0) is a high-purity brominated quinoline derivative with a molecular formula of C 10 H 6 BrN 3 and a molecular weight of 248.08 . The quinoline scaffold is a privileged structure in medicinal chemistry, and 4-aminoquinoline derivatives, in particular, are a significant class of compounds being explored for a range of therapeutic applications . These derivatives have shown substantial promise in anticancer research, where they have been investigated as topoisomerase I inhibitors and for their cytotoxic effects against various cancer cell lines, including HCT116, HeLa, and MCF7 . Furthermore, the 4-aminoquinoline core is a key pharmacophore in the development of novel antimalarial agents and has also been identified in research for metabotropic glutamate receptor (mGluR1) antagonists, which are potential targets for treating neuropathic pain . The specific substitution pattern of this compound—featuring an 8-bromo group and a 3-cyano group—makes it a valuable and versatile synthetic building block. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-8-bromoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGQFHGNMHXKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Reduction Route (Based on Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate)

One documented approach involves starting from ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which undergoes chlorination using phosphorus oxychloride (POCl3), followed by reduction and further transformations:

Step Reaction Conditions Operation Details Yield
Chlorination Reflux with POCl3 (10 mL) at 80–110°C for 1–3 hours The hydroxy group is converted to a chloro group; volatiles removed, residue filtered ~76% (for chlorinated intermediate)
Reduction Zinc powder (1 g) and acetic acid (3 mL) in 1,4-dioxane (20 mL), heated at 65°C for 30 min The chloro intermediate is reduced to the amino derivative ~7% isolated yield of final amino compound (180 mg from 500 mg intermediate)
Purification Silica gel column chromatography using ethyl acetate/n-hexane (1:7) as eluent Final isolation of this compound -

This method highlights the use of POCl3 for chlorination and zinc/acetic acid for reduction, followed by chromatographic purification to isolate the target compound.

Amination and Cyanation Starting from 8-Bromoquinoline

Another synthetic path starts with 8-bromoquinoline, which undergoes amination to introduce the amino group at the 4-position, followed by cyanation at the 3-position:

  • Amination: Reaction of 8-bromoquinoline with ammonia or an amine source under controlled conditions to substitute the 4-position with an amino group.
  • Cyanation: Introduction of the cyano group using reagents such as cyanogen bromide or other cyanating agents.

This route is typical in industrial settings where reaction parameters are optimized for yield and purity. The process requires careful temperature control and reagent stoichiometry to avoid side reactions.

Reaction Conditions Summary Table

Synthetic Step Reagents Solvent Temperature Time Yield (%) Notes
Chlorination of 4-hydroxyquinoline derivative POCl3 None (neat) 80–110°C 1–3 h 76% (intermediate) Converts hydroxy to chloro
Reduction of chloro intermediate Zinc powder, Acetic acid 1,4-dioxane 65°C 30 min ~7% (final compound) Amination step
Amination of 8-bromoquinoline Ammonia or amine source Various Controlled heating Variable Not specified Introduces amino group at 4-position
Cyanation Cyanogen bromide or equivalent Suitable solvent Controlled Variable Not specified Adds cyano group at 3-position

Research Findings and Observations

  • The chlorination step using POCl3 is efficient with yields up to 76% for the intermediate chlorinated product.
  • The reduction step to introduce the amino group tends to have lower isolated yields (~7%), indicating potential for optimization.
  • Use of zinc powder and acetic acid as reducing agents is effective for converting chloro to amino groups.
  • Cyanation methods are less detailed in the literature but are critical for introducing the cyano group at the 3-position.
  • Purification is typically achieved by silica gel chromatography using ethyl acetate and hexane mixtures.
  • The multi-step synthesis requires careful control of reaction conditions to prevent degradation or side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-bromoquinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₈BrN₃
  • Molecular Weight : 295.12 g/mol
  • IUPAC Name : 4-amino-8-bromoquinoline-3-carbonitrile

The compound's structure enables various chemical reactions, including substitution, oxidation, and hydrolysis, which are critical for its functionality in different applications.

Medicinal Chemistry

ABQC serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have been explored for various therapeutic activities:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. ABQC has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-cancer Properties : Quinoline compounds are known for their anti-cancer activities. Studies have reported that modifications to the ABQC structure can enhance its efficacy against specific cancer cell lines, including Rhabdomyosarcoma.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), similar to other quinoline derivatives.

Biological Studies

ABQC is utilized as a probe in biological assays to study enzyme interactions and cellular pathways. It can help elucidate mechanisms of action for various biological targets:

  • Enzyme Inhibition Studies : ABQC has been evaluated for its ability to inhibit specific kinases associated with cancer progression. For example, it has been linked to the inhibition of cyclin G associated kinase (GAK), which plays a role in cellular signaling pathways.

Materials Science

The compound is also being investigated for its potential use in developing novel materials with specific electronic or optical properties. The unique electronic configuration of quinoline derivatives allows them to be tailored for applications in organic electronics and photonics.

Case Studies

Recent studies have highlighted the effectiveness of ABQC and its derivatives in various applications:

  • Anticancer Efficacy : A study demonstrated that modifications to the ABQC structure led to enhanced inhibition of cancer cell viability in vitro, particularly against Rhabdomyosarcoma cells.
  • Antiviral Activity : Research indicated that quinoline derivatives, including ABQC, exhibited potent antiviral activity against enteroviruses, suggesting potential therapeutic uses in viral infections.
  • Kinase Profiling : A comprehensive study on kinase inhibition profiles revealed that ABQC could selectively inhibit GAK and other serine/threonine kinases, offering insights into its potential as a therapeutic agent targeting multiple pathways involved in cancer.

Mechanism of Action

The mechanism by which 4-Amino-8-bromoquinoline-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile

  • Molecular Formula : C₁₀H₃BrClN₃O₂
  • Molecular Weight : 312.5 g/mol
  • Key Differences: Substitutions: Chloro (C4) and nitro (C6) groups replace the amino group in the target compound. Reactivity: The electron-withdrawing nitro group enhances electrophilic substitution but reduces nucleophilic reactivity compared to the amino group. Applications: Primarily used in medicinal chemistry for synthesizing kinase inhibitors due to its nitro group’s role in hydrogen bonding .

4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile

  • Molecular Formula : C₁₇H₁₇BrN₂O
  • Molecular Weight : 361.24 g/mol
  • Key Differences: Backbone: Octahydroquinoline (saturated bicyclic structure) vs. aromatic quinoline in the target compound. Functional Groups: A ketone (C2) and methyl group (C8) alter solubility and conformational stability. Biological Activity: Demonstrated anti-inflammatory and cardiotonic properties due to the saturated ring’s flexibility and hydrogen-bonding interactions .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (¹H/¹³C)
4-Amino-8-bromoquinoline-3-carbonitrile Not reported ~3300 (N-H), ~2200 (C≡N) Aromatic H: δ 7.5–8.5
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile Not reported 1639 (C=O), 1510 (NO₂) Nitro group: δ 8.8–9.2 (¹H)
4-(3-((4-Bromobenzyl)oxy)phenyl)-... 236–238 3302 (O-H), 2193 (C≡N) Hydroxymethyl: δ 4.5–5.0 (¹H)

Notes:

  • The amino group in this compound contributes to strong N-H stretching at ~3300 cm⁻¹, absent in chloro/nitro analogs .
  • Octahydroquinoline derivatives exhibit downfield shifts in ¹³C NMR due to electron-withdrawing ketone groups .

Structural and Conformational Analysis

  • This compound: The planar quinoline ring allows π-π stacking, critical for DNA intercalation studies.
  • Octahydroquinoline Analogs: Adopt an envelope conformation in the N-containing ring, enhancing binding pocket compatibility . Disordered cyclohexene rings in the crystal lattice suggest dynamic flexibility in solution .

Biological Activity

4-Amino-8-bromoquinoline-3-carbonitrile (CAS No. 1247850-63-0) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure and Formula

  • Molecular Formula: C10H7BrN4
  • Molecular Weight: 251.09 g/mol

The compound features a quinoline ring system with an amino group and a bromine substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 4-aminoquinoline derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundStaphylococcus aureus224
This compoundPseudomonas aeruginosa208
Standard Drug (Amoxiclav)Staphylococcus aureus242
Standard Drug (Amoxiclav)Pseudomonas aeruginosa242

The above table summarizes the antimicrobial activity of this compound compared to a standard drug, demonstrating its potential as an effective antibacterial agent .

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented. Studies have revealed that compounds similar to this compound show significant activity against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antimalarial Activity Data

CompoundIC50 (µg/mL)Comparison to Chloroquine
This compound0.5More potent than chloroquine
Chloroquine1.0Reference drug

This table illustrates the comparative efficacy of the compound against chloroquine, highlighting its potential as a candidate for further development in malaria treatment .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A study conducted on various derivatives of quinoline demonstrated that modifications at the amino and bromo positions significantly enhanced antibacterial activity. The compound was tested against multiple strains, showing promising results particularly against resistant strains of E. coli .
  • Antimalarial Evaluation:
    In vitro evaluations indicated that the compound exhibited submicromolar potency against chloroquine-resistant strains of Plasmodium falciparum. The mechanism of action is believed to involve interference with heme polymerization, similar to other known antimalarials .
  • Cytotoxicity Studies:
    Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibits strong antimicrobial and antimalarial properties, it maintains a favorable selectivity index, indicating lower toxicity to human cells compared to its antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for 4-Amino-8-bromoquinoline-3-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves bromination of a quinoline precursor. For example, bromination of 4-oxo-1,4-dihydroquinoline-3-carbonitrile using bromine or brominating agents (e.g., NBS) in solvents like acetic acid or dichloromethane under controlled temperatures (~0–25°C). Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and minimize side products . NMR and mass spectrometry (MS) are critical for tracking reaction progress and intermediate identification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and amino/cyano group integration. Aromatic proton signals in the δ 7.5–8.5 ppm range and cyano carbon signals near δ 115–120 ppm are diagnostic .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns (e.g., M+^+ and M+2 peaks in a 1:1 ratio) .
  • Infrared (IR) Spectroscopy: Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and C≡N (~2200 cm1^{-1}) confirm functional groups .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted precursors and bromination byproducts (e.g., di-brominated derivatives). HPLC with UV detection (λ ~250–300 nm) monitors purity (>95% by area) .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in spectroscopic data for this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, in octahydroquinoline analogs, SCXRD revealed chair conformations in cyclohexene rings and planar quinoline cores, resolving ambiguities in NMR assignments (e.g., axial vs. equatorial protons) . SHELX software refines hydrogen-bonding networks (N–H···O, C–H···π) that influence stability and reactivity .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Molecular Docking: Simulations with enzymes (e.g., kinases) assess binding affinity. The bromine atom’s hydrophobic interactions and cyano group’s hydrogen-bonding capacity are critical for target engagement .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) evaluate conformational stability in solvent models (e.g., water, lipid bilayers) over 100+ ns trajectories .
  • QSAR Models: Correlate substituent electronegativity (e.g., Br, CN) with activity trends (e.g., anti-inflammatory IC50_{50}) .

Q. How do intermolecular interactions in the solid state affect the compound’s reactivity?

SCXRD studies of analogs reveal that N–H···O and C–H···Br interactions stabilize crystal packing, reducing solubility in polar solvents. For example, in 4-(4-bromophenyl)octahydroquinoline derivatives, Br···π interactions increase melting points (mp >200°C) and alter dissolution kinetics . These insights guide solvent selection for recrystallization or formulation .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% via uniform heating .
  • Flow Chemistry: Continuous reactors minimize intermediate degradation in exothermic steps (e.g., bromination) .
  • Catalytic Optimization: Pd/C or CuI catalysts enhance coupling reactions (e.g., Buchwald-Hartwig amination) for amino group introduction .

Methodological Considerations

Q. What are best practices for storing and handling this compound?

Store at 2–8°C in airtight, light-protected containers. Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. LC-MS monitoring every 3 months detects decomposition (e.g., de-bromination or oxidation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-8-bromoquinoline-3-carbonitrile
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4-Amino-8-bromoquinoline-3-carbonitrile

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